2-Chlorohistidine
Overview
Description
2-Chlorohistidine is a derivative of histidine, an essential amino acid. It is characterized by the substitution of a chlorine atom at the second position of the imidazole ring of histidine. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorohistidine typically involves the chlorination of histidine. One common method is the reaction of histidine with thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction proceeds as follows: [ \text{Histidine} + \text{Thionyl Chloride} \rightarrow \text{this compound} + \text{Byproducts} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorohistidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form 2-oxohistidine.
Reduction: The chlorine atom can be reduced to form histidine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: 2-Oxohistidine
Reduction: Histidine
Substitution: Various substituted histidine derivatives
Scientific Research Applications
2-Chlorohistidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in modulating immune responses.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chlorohistidine involves its interaction with biological molecules, particularly proteins. The chlorine atom can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and function. This can affect various molecular pathways, including signal transduction and enzyme activity.
Comparison with Similar Compounds
Histidine: The parent compound, lacking the chlorine substitution.
2-Iodohistidine: Similar to 2-Chlorohistidine but with an iodine atom instead of chlorine.
2-Bromohistidine: Similar to this compound but with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to the specific reactivity imparted by the chlorine atom. This makes it particularly useful in studying chlorination reactions and their biological effects. Compared to its analogs, this compound offers distinct advantages in terms of stability and reactivity, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(2-chloro-1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHXBCPMXIGGCP-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=N1)Cl)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925663 | |
Record name | 2-Chlorohistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126663-37-4 | |
Record name | 2-Chlorohistidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126663374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorohistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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